Dopamine D-1/D-2 Dual Receptor Antagonism vs. D-2-Selective Butyrophenones
Piflutixol and other thioxanthenes (cis-flupenthixol, cis-clopenthixol) bind with high affinity to both D-1 and D-2 dopamine receptors, whereas butyrophenones (haloperidol, spiroperidol) and diphenylbutylpiperidines (pimozide) bind exclusively to D-2 receptors [1]. This differential receptor engagement is confirmed by displacement studies: ³H-piflutixol labels both D-1 and D-2 sites in striatal membranes, while ³H-haloperidol and ³H-spiroperidol detect only D-2 sites [1]. Quantitative binding data show piflutixol Ki = 0.650 nM at human D-1A and Ki = 0.900 nM at bovine D-2 receptors [2].
| Evidence Dimension | Dopamine receptor subtype binding profile |
|---|---|
| Target Compound Data | Piflutixol: D-1 Ki = 0.65 nM (human), D-2 Ki = 0.90 nM (bovine); binds both D-1 and D-2 |
| Comparator Or Baseline | Haloperidol: D-2 selective, no measurable D-1 binding; cis-Flupenthixol: D-1/D-2 dual, D-2 Ki = 0.38 nM |
| Quantified Difference | Piflutixol exhibits dual D-1/D-2 binding; haloperidol shows D-2-only binding (qualitative receptor-selectivity difference). Piflutixol D-2 Ki is ~2.4-fold higher than cis-flupenthixol D-2 Ki. |
| Conditions | Radioligand binding assays using ³H-piflutixol, ³H-haloperidol, ³H-spiroperidol in rat striatal membranes; Ki values from PDSP-curated BindingDB |
Why This Matters
Protocols requiring simultaneous D-1 and D-2 receptor blockade cannot use D-2-selective agents; piflutixol is one of the few validated dual D-1/D-2 antagonist tool compounds suitable for this purpose.
- [1] Hyttel J, Christensen AV, Arnt J. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors. J Neural Transm Suppl. 1983;18:157-64. PMID: 6135740. View Source
- [2] BindingDB Entry BDBM81490. Curated by PDSP Ki Database. Ki values: D(1A) human = 0.650 nM; D(2) bovine = 0.900 nM. View Source
